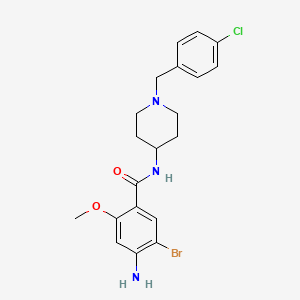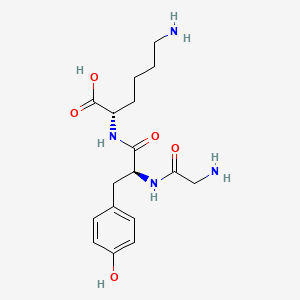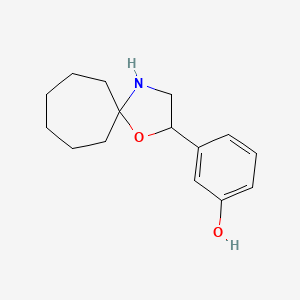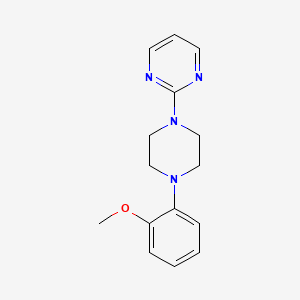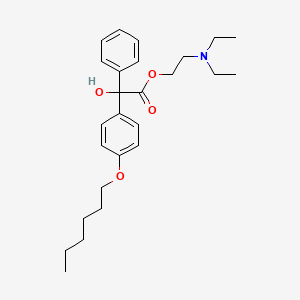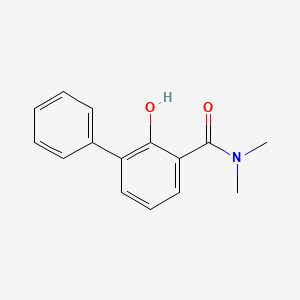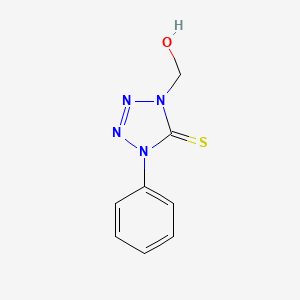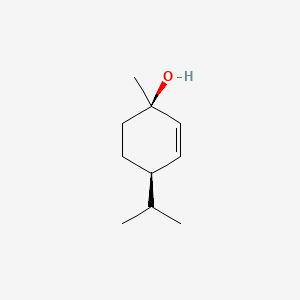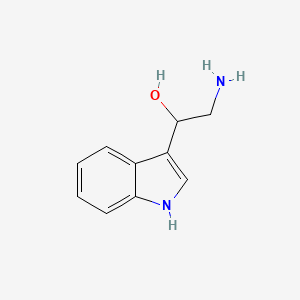
2-amino-1-(1H-indol-3-yl)ethanol
Vue d'ensemble
Description
“2-amino-1-(1H-indol-3-yl)ethanol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It has a molecular formula of C10H12N2O .
Synthesis Analysis
A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular formula of “2-amino-1-(1H-indol-3-yl)ethanol” is C10H12N2O . Its average mass is 176.215 Da and its monoisotopic mass is 176.094955 Da .Chemical Reactions Analysis
Indole derivatives, including “2-amino-1-(1H-indol-3-yl)ethanol”, have been found to undergo various chemical reactions. For instance, tryptamine, a related indole derivative, is the decarboxylation product of the amino acid tryptophan .Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding : The compound (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid, closely related to 2-amino-1-(1H-indol-3-yl)ethanol, forms a three-dimensional network in its crystal structure through hydrogen bonds, which is crucial for understanding its molecular interactions (Di, 2010).
Complex Formation with Heavy Metals : Research shows that tryptophan, which contains the indole group similar to 2-amino-1-(1H-indol-3-yl)ethanol, can form complexes with methylmercury, demonstrating potential applications in studying heavy metal interactions with biomolecules (Corbeil & Beauchamp, 1988).
Pharmaceutical Synthesis : The compound has been utilized in the synthesis of pharmaceutically interesting derivatives such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one, using environmentally friendly methods (Brahmachari & Banerjee, 2014).
Antibacterial and Antifungal Properties : Some 1H-indole derivatives synthesized from reactions involving compounds similar to 2-amino-1-(1H-indol-3-yl)ethanol have shown significant antibacterial and antifungal activities (Anonymous, 2020).
Thermodynamic Studies : The thermodynamic properties of 2-(1H-indol-3-yl)ethanol have been studied, providing insights into its stability and reactivity (Carvalho et al., 2019).
Multicomponent Synthesis of Pyrimidines : The compound has been used in the synthesis of multifunctional pyrimidines, which are important in pharmaceutical research (Gupta et al., 2014).
Potential Role in Ethanol Toxicity : Tryptophan analogues, similar to 2-amino-1-(1H-indol-3-yl)ethanol, have been shown to form adducts with aldehydes and alcohols, suggesting a possible role in ethanol toxicity (Austin & Fraenkel-conrat, 1992).
Synthesis of Indole Derivatives with Antibacterial Activity : Novel 1H-indole derivatives have been synthesized, displaying antibacterial activity, indicating potential pharmaceutical applications (Singh & Vedi, 2014).
Stereochemistry in Biochemical Reactions : The stereochemistry of the rearrangement of 2-aminoethanol, a molecule structurally similar to 2-amino-1-(1H-indol-3-yl)ethanol, has been studied, providing insights into its biochemical behavior (Gani et al., 1983).
Safety And Hazards
Orientations Futures
Indole derivatives, including “2-amino-1-(1H-indol-3-yl)ethanol”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .
Propriétés
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDWJYHTZUWTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275636 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(1H-indol-3-yl)ethanol | |
CAS RN |
46168-27-8 | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



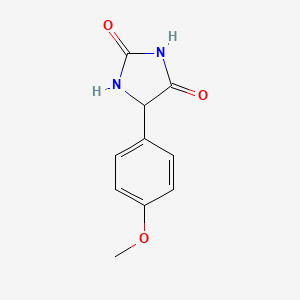

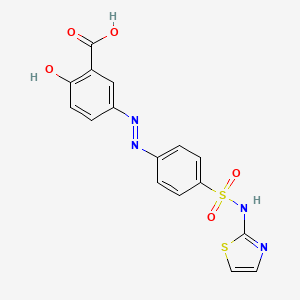
![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)
